molecular formula C4H7ClO4S2 B099132 Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide CAS No. 17115-47-8

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Cat. No.: B099132
CAS No.: 17115-47-8
M. Wt: 218.7 g/mol
InChI Key: AOAOPMCGCFWIHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide can be compared with similar compounds such as:

    Tetrahydrothiophene-3-sulfonic acid: Similar structure but lacks the chloride group.

    Thiophene-2-sulfonyl chloride: Different position of the sulfonyl chloride group on the thiophene ring.

    Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications.

Properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOPMCGCFWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378201
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17115-47-8
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
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